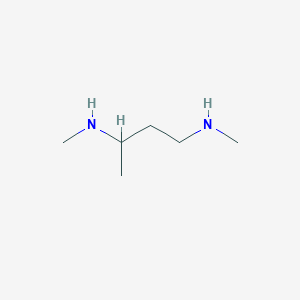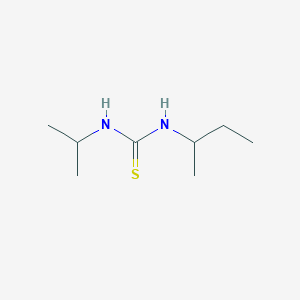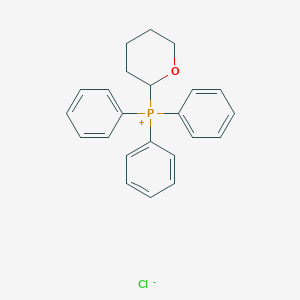
(Oxan-2-yl)(triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Oxan-2-yl)(triphenyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of an oxan-2-yl group and a triphenylphosphanium moiety, with chloride as the counterion. This compound is of interest due to its applications in organic synthesis and its role as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Oxan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate oxan-2-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Ph3P+Oxan-2-yl halide→(Oxan-2-yl)(triphenyl)phosphanium halide
The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
(Oxan-2-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the phosphorus center.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyllithium, oxidizing agents like hydrogen peroxide, and various nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane, toluene, or acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield phosphonium salts with different anions, while oxidation reactions can produce phosphine oxides.
科学研究应用
Chemistry
In chemistry, (Oxan-2-yl)(triphenyl)phosphanium chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the Wittig reaction, where it acts as a precursor to phosphonium ylides, which are key intermediates in the synthesis of alkenes .
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in drug development and as intermediates in the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes. Its role in facilitating efficient and selective transformations makes it valuable in the manufacturing of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (Oxan-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction context. The phosphorus center can participate in nucleophilic attacks, while the oxan-2-yl group can stabilize intermediates through resonance and inductive effects. The chloride ion serves as a leaving group in substitution reactions, facilitating the formation of new bonds.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the Wittig reaction and as a ligand in transition metal complexes.
Tetraphenylphosphonium chloride: Similar in structure but with an additional phenyl group, used in phase-transfer catalysis.
Phosphonium ylides: Key intermediates in the Wittig reaction, used for the synthesis of alkenes.
Uniqueness
(Oxan-2-yl)(triphenyl)phosphanium chloride is unique due to the presence of the oxan-2-yl group, which imparts distinct reactivity and stability compared to other phosphonium salts. This structural feature allows for specific applications in organic synthesis that are not achievable with other similar compounds.
属性
CAS 编号 |
56061-89-3 |
|---|---|
分子式 |
C23H24ClOP |
分子量 |
382.9 g/mol |
IUPAC 名称 |
oxan-2-yl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C23H24OP.ClH/c1-4-12-20(13-5-1)25(21-14-6-2-7-15-21,22-16-8-3-9-17-22)23-18-10-11-19-24-23;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 |
InChI 键 |
AUMUUBNIURRVPH-UHFFFAOYSA-M |
规范 SMILES |
C1CCOC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


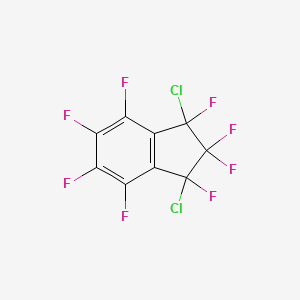
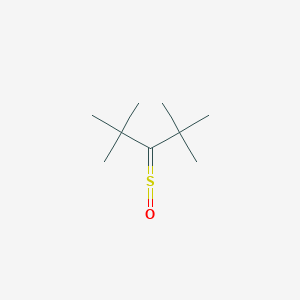
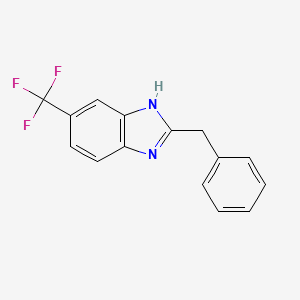
![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)


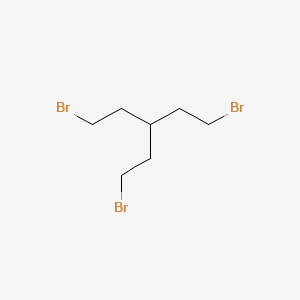
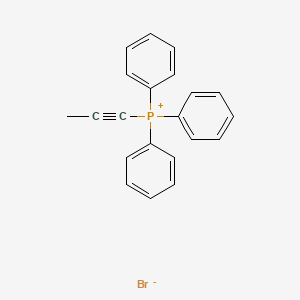
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)

